2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
Description
2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the pyrazole ring and a thioacetamide side chain with an isopropyl group. This scaffold is notable for its structural similarity to kinase inhibitors and other bioactive molecules targeting adenosine receptors or phosphodiesterases. The fluorine atom enhances electronegativity and metabolic stability, while the pyrazolopyrimidine core enables π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-11(17)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJWPHRSOKEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells.
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity. This interaction results in the disruption of the cell cycle, specifically at the G1/S and G2/M transition points, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase. By inhibiting CDK2, the compound prevents these transitions, leading to cell cycle arrest. This arrest then triggers apoptosis, or programmed cell death, in the cancer cells.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By arresting the cell cycle and triggering apoptosis, the compound effectively reduces the number of cancer cells. This has been demonstrated in vitro with significant cytotoxic activities against MCF-7 and HCT-116 cell lines.
Biological Activity
The compound 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine family that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and applications in various fields such as oncology and antimicrobial research.
- Molecular Formula : C16H16FN5OS
- Molecular Weight : 345.4 g/mol
- Purity : Typically around 95% .
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . By binding to the active site of CDK2, it inhibits its activity, which is crucial for the transition between different phases of the cell cycle (G1 to S phase and G2 to M phase). This inhibition leads to cell cycle arrest and subsequently triggers apoptosis in cancer cells .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. Specifically, the compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated substantial growth inhibition.
- A549 (lung cancer) : Similar inhibitory effects were observed .
In a comparative study, several derivatives showed up to 91% inhibition of EGFR-Tyrosine Kinase (EGFR-TK), indicating a strong potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro tests revealed effective activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL , showcasing its potency against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted the efficacy of compound 6b in inhibiting tumor cell proliferation by targeting EGFR-TK. The results indicated that compounds with similar structural motifs could be optimized further for enhanced anticancer properties .
Case Study 2: Antimicrobial Activity
In a separate study focusing on antimicrobial evaluation, derivatives including the target compound displayed significant bactericidal activities. The time-kill assays confirmed the effectiveness of these compounds in reducing bacterial viability over time .
Applications
- Pharmaceutical Development : As a key intermediate in drug synthesis, particularly for targeted cancer therapies.
- Biochemical Research : Utilized as a tool compound to elucidate enzyme interactions and disease mechanisms.
- Agricultural Chemistry : Investigated for potential use in developing agrochemicals that enhance crop resistance .
- Diagnostic Applications : Explored for its role in developing diagnostic agents for early disease detection .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often exhibit anticancer properties. The specific mechanism of action for 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide may involve the inhibition of specific kinases implicated in cancer progression. Kinase inhibitors are crucial in developing targeted cancer therapies, making this compound a candidate for further investigation in oncological studies.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine structure is prevalent among kinase inhibitors. The compound may modulate kinase activity, impacting various cellular processes such as proliferation and apoptosis. Understanding its inhibitory profile could lead to advancements in therapeutic strategies for diseases characterized by aberrant kinase activity.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. By targeting inflammatory pathways through kinase inhibition or other mechanisms, it could provide therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Pyrazolo[1,5-a]pyrimidine core | Anticancer activity |
| 6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Hydroxy and phenoxy substituents | Kinase inhibition |
| 2-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Halogenated phenyl ring | Anti-inflammatory effects |
These compounds highlight the diverse biological activities associated with the pyrazolo[3,4-d]pyrimidine scaffold and underscore the potential of this compound as a lead compound for further development.
Comparison with Similar Compounds
(a) 4-Chlorophenyl Analog (CAS 850718-94-4)
- Structure : Replaces the 4-fluorophenyl group with 4-chlorophenyl.
- Impact: Chlorine increases lipophilicity (Cl vs. However, reduced electronegativity may weaken hydrogen bonding with target receptors .
- Synthetic Route : Similar coupling methods but requires chlorophenyl boronic acid intermediates .
(b) Phenyl and 4-Acetamidophenyl Derivatives
- Example : N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (CAS in ).
- Impact: The phenyl group lacks electronegative substituents, reducing polarity.
Modifications in the Sulfanylacetamide Side Chain
(a) N-(2-Isopropylphenyl) vs. N-Isopropyl
- Example : 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide ().
- Impact : The ortho-isopropylphenyl group introduces steric hindrance, possibly limiting rotational freedom and reducing target accessibility compared to the simpler N-isopropyl group in the target compound .
(b) Sulfonamide vs. Acetamide
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ().
- Impact : Sulfonamide groups enhance acidity (pKa ~1–2) and solubility but may reduce membrane permeability. The chromen-2-yl extension in this analog suggests divergent biological targets (e.g., kinase inhibition) compared to the acetamide-based parent compound .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Preparation Methods
General Synthetic Approaches to Pyrazolo[3,4-d]pyrimidine Core
Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The primary synthetic route to pyrazolo[3,4-d]pyrimidines involves the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. This approach allows versatile structural modifications at positions 2, 3, 5, 6, and 7 of the heterocyclic system.
A typical procedure includes:
- Synthesis of 5-amino-3-substituted pyrazole derivatives
- Reaction with appropriate 1,3-biselectrophiles such as malonic acid, β-diketones, or other carbonyl compounds
- Cyclization to form the pyrimidine ring fused to the pyrazole core
For example, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved via the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid in the presence of POCl₃ and catalytic amounts of pyridine. This method produces higher yields in shorter reaction times compared to alternative conditions using dimethyl malonate under basic media.
Pericyclic Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis
An alternative approach involves pericyclic reactions without starting from aminopyrazole. This method uses a [4+2] cycloaddition reaction to form the fused ring system from acyclic precursors. The reaction sequence typically involves:
- Formation of a triazole intermediate from N-propargylic sulfonylhydrazone and sulfonyl azide in the presence of copper(I) chloride
- Intramolecular Diels-Alder reaction to form both rings
- Base-promoted elimination to yield the desired pyrazolo[3,4-d]pyrimidine
This one-pot scalable process provides an efficient alternative to the traditional aminopyrazole-based approaches.
Synthesis of 4-Thio-substituted Pyrazolo[3,4-d]pyrimidines
Introduction of Sulfanyl Group at Position 4
The preparation of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide requires introduction of a sulfanyl group at position 4 of the pyrazolo[3,4-d]pyrimidine core. Based on similar compounds in the literature, this can be accomplished through several methods:
Nucleophilic Substitution of 4-Halopyrazolo[3,4-d]pyrimidines
This approach involves:
- Synthesis of 4-chloro or 4-bromopyrazolo[3,4-d]pyrimidine derivatives
- Nucleophilic substitution with appropriate thiol compounds
The halogen at position 4 serves as a good leaving group for nucleophilic substitution with thiols. The reaction typically proceeds in polar aprotic solvents such as DMF, DMSO, or acetonitrile with a base (K₂CO₃, Cs₂CO₃, or TEA) to facilitate the deprotonation of the thiol.
Direct Thiolation of Pyrazolo[3,4-d]pyrimidin-4-ones
This method involves:
- Preparation of pyrazolo[3,4-d]pyrimidin-4-ones
- Conversion to thiones using reagents like Lawesson's reagent or P₂S₅
- S-alkylation with appropriate haloacetamide derivatives
The conversion of pyrazolo[3,4-d]pyrimidin-4-ones to their thione analogs can be achieved using phosphorus pentasulfide (P₂S₅) or Lawesson's reagent in anhydrous conditions, followed by alkylation to introduce the acetamide moiety.
Specific Synthesis of this compound
Preparation of 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
The synthesis begins with the preparation of the appropriately substituted pyrazolo[3,4-d]pyrimidin-4-one:
- Reaction of alkylidene malononitrile with 4-fluorophenylhydrazine to form 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole
- Cyclization of the 5-amino-4-cyano-pyrazole derivative with an appropriate carboxylic acid in the presence of phosphorous oxychloride to obtain 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
This approach is supported by literature describing the synthesis of similar pyrazolo[3,4-d]pyrimidine-4-ones through the intermolecular cyclization of 5-amino-4-cyano-pyrazole derivatives using aliphatic acids with a catalytic amount of phosphorous oxychloride.
Conversion to 4-Thio Derivative and S-Alkylation
The conversion of pyrazolo[3,4-d]pyrimidin-4-one to the target compound involves:
- Thionation of the pyrazolo[3,4-d]pyrimidin-4-one using Lawesson's reagent or P₂S₅ in anhydrous THF or toluene
- S-alkylation of the resulting 4-thione with 2-chloropropan-2-ylacetamide in the presence of a base (K₂CO₃ or Cs₂CO₃) in DMF or acetone
This synthetic pathway is analogous to methods documented for similar compounds such as N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide.
Alternative Approach via 4-Chloropyrazolo[3,4-d]pyrimidine
An alternative synthesis route involves:
- Conversion of 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one to 4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine using POCl₃
- Nucleophilic substitution with 2-mercapto-N-propan-2-ylacetamide in the presence of a base
This approach is based on methods described in patents for similar pyrazolo[3,4-d]pyrimidine derivatives, where the 4-chloro derivatives served as key intermediates for further functionalization.
Comparative Analysis of Synthesis Methods
The following table summarizes the key synthetic approaches for preparing this compound:
Reaction Conditions Optimization
The reaction conditions play a crucial role in determining the yield and purity of the target compound:
Solvent selection : DMF, acetone, and acetonitrile are commonly used for S-alkylation reactions due to their polar aprotic nature, which facilitates nucleophilic substitution.
Base selection : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective bases for the deprotonation of thiols in S-alkylation reactions. Triethylamine (TEA) can also be used but may result in lower yields.
Temperature : The S-alkylation reaction typically proceeds at room temperature or with mild heating (40-60°C). Higher temperatures may lead to side reactions and lower yields.
Reaction time : The optimal reaction time for S-alkylation ranges from 2 to 8 hours, depending on the reactivity of the substrates and the reaction conditions.
Purification and Characterization
Purification Methods
The purification of this compound can be achieved through:
Characterization Data
The characterization of the target compound typically includes:
NMR spectroscopy : ¹H and ¹³C NMR spectra provide essential structural information. The characteristic signals include:
- Aromatic protons of the 4-fluorophenyl group
- Pyrazolo[3,4-d]pyrimidine core protons
- Methylene protons adjacent to the sulfur atom
- Isopropyl methyl and methine protons
- Amide NH proton
Mass spectrometry : The molecular ion peak should appear at m/z 345.4, corresponding to the molecular formula C₁₆H₁₆FN₅OS.
IR spectroscopy : Characteristic absorption bands include:
HPLC purity : HPLC analysis can confirm the purity of the final compound, typically requiring ≥95% purity for biological evaluation.
Applications and Significance
This compound has potential applications in:
Pharmaceutical development : Similar pyrazolo[3,4-d]pyrimidine derivatives have been explored as key intermediates in drug synthesis, particularly for targeted cancer therapies.
Biochemical research : These compounds are utilized as tool compounds in investigating various biochemical pathways and potential therapeutic targets.
Kinase inhibitors : The pyrazolo[3,4-d]pyrimidine scaffold is known for its kinase inhibitory activity, particularly against protein kinases involved in signal transduction pathways.
Q & A
What are the standard synthetic routes for 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide, and how are intermediates stabilized?
Basic : The compound is synthesized via multi-step protocols involving heterocyclic core formation, sulfanyl group introduction, and amide coupling. A typical route starts with cyclization of substituted pyrazolo[3,4-d]pyrimidine precursors, followed by thiolation using reagents like thiourea or Lawesson’s reagent, and final N-propan-2-ylacetamide coupling via chloroacetamide intermediates. Key intermediates (e.g., α-chloroacetamides) are stabilized by low-temperature reactions (-10°C to 0°C) and inert atmospheres to prevent oxidation .
Advanced : Optimization involves microwave-assisted synthesis to reduce reaction times and improve yields. Reactive intermediates (e.g., thiolate anions) require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and stability in polar aprotic solvents like DMF. Purity is ensured by column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) .
How do researchers resolve contradictions in spectroscopic data (NMR, IR) for structural validation?
Basic : Standard protocols include ¹H/¹³C NMR assignments using DEPT-135 for carbon hybridization and 2D experiments (HSQC, HMBC) to confirm connectivity. IR spectra verify functional groups (e.g., C=O at ~1680 cm⁻¹, S-H absence post-thioether formation). Discrepancies in integration ratios are addressed by repeated recrystallization from ethanol/water mixtures .
Advanced : For ambiguous peaks, dynamic NMR analysis (variable-temperature ¹H NMR) identifies tautomeric equilibria or rotational barriers. X-ray crystallography (e.g., synchrotron sources) resolves stereochemical uncertainties, as seen in related pyrimidine sulfanylacetamides .
What methodologies are employed to assess the compound’s biological activity in early-stage drug discovery?
Basic : Initial screening uses enzyme inhibition assays (e.g., kinase targets) with fluorescence-based readouts (IC₅₀ determination). Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced : Mechanism-of-action studies employ surface plasmon resonance (SPR) for binding kinetics (kₒₙ/kₒff) and CRISPR-Cas9-edited cell lines to validate target specificity. In vivo efficacy is tested in xenograft models with pharmacokinetic profiling (Cmax, t½) via LC-MS/MS .
How are structure-activity relationships (SAR) systematically explored for this compound?
Basic : Substituent variation focuses on the 4-fluorophenyl group (e.g., replacing F with Cl, OMe) and the propan-2-ylacetamide moiety. Activity trends are assessed using dose-response curves in enzymatic assays .
Advanced : Computational SAR integrates molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding affinities. In silico libraries of 100+ derivatives are prioritized for synthesis based on ADMET predictions (e.g., logP <5, topological polar surface area >80 Ų) .
What experimental design strategies optimize reaction yields and purity in large-scale synthesis?
Basic : Factorial designs (e.g., 2³) test variables like temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal conditions .
Advanced : High-throughput robotic screening (96-well plates) evaluates 20+ catalysts (e.g., Pd/C, CuI) in parallel. Machine learning models (e.g., random forests) trained on historical data predict optimal conditions for novel derivatives .
How can researchers address inconsistencies in biological activity between in vitro and in vivo models?
Advanced : Pharmacokinetic-pharmacodynamic (PK/PD) modeling links plasma concentrations (AUC) to target engagement. Metabolite profiling (LC-HRMS) identifies active/inactive derivatives. Tissue distribution studies using radiolabeled analogs (³H or ¹⁴C) clarify bioavailability issues .
What advanced techniques characterize the compound’s interaction with biological targets?
Advanced : Cryo-EM resolves binding conformations in protein complexes. Isothermal titration calorimetry (ITC) quantifies enthalpy-entropy contributions. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding .
How is computational chemistry integrated into mechanistic studies of this compound?
Advanced : QM/MM simulations model transition states in enzyme inhibition. Molecular dynamics (MD) trajectories (100 ns) assess protein-ligand stability. Consensus scoring from Glide, Schrödinger, and MOE validates docking poses against X-ray structures .
Table 1: Key Synthetic and Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
